REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]([CH3:7])[CH2:5][OH:6].[NH2:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13](F)[C:10]=1[C:11]#[N:12]>C1COCC1>[NH2:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([O:6][CH2:5][CH:4]([CH3:7])[CH3:3])[C:10]=1[C:11]#[N:12] |f:0.1|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
61.2 mL
|
Type
|
reactant
|
Smiles
|
CC(CO)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC=C1)F
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Name
|
ice
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
750 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
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Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to an internal temperature of 40° C. to 45° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 40° C. to 45° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 21 hours
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to r.t.
|
Type
|
FILTRATION
|
Details
|
Insoluble solids were filtered out
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted once more with a mixture of diethyl ether (250 mL) and hexanes (250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed twice with a solution of citric acid (53 g) in water (500 mL)
|
Type
|
WASH
|
Details
|
washed with 80% brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (500 mL)
|
Type
|
CUSTOM
|
Details
|
was separated off in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
WASH
|
Details
|
the residue was washed with hexanes (250 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC=C1)OCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |